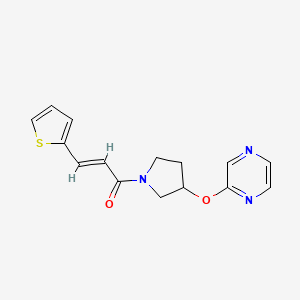

(E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

(E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name |

(E)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c19-15(4-3-13-2-1-9-21-13)18-8-5-12(11-18)20-14-10-16-6-7-17-14/h1-4,6-7,9-10,12H,5,8,11H2/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFBRBQGGISAAY-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1OC2=NC=CN=C2)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves a multi-step process:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

Attachment of the Pyrazin-2-yloxy Group: This step involves the nucleophilic substitution of a halogenated pyrazine derivative with a hydroxyl group on the pyrrolidine ring.

Formation of the Prop-2-en-1-one Moiety: The final step involves the formation of the enone structure through an aldol condensation reaction between a thiophene derivative and an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, especially at the thiophene ring.

Reduction: Reduction reactions can target the enone moiety, converting it to an alcohol or alkane.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Numerous studies have indicated that benzothiazole derivatives, including this compound, exhibit notable antitumor properties. The mechanism often involves the inhibition of key cellular processes such as DNA replication and transcription.

Case Study: In Vitro Antiproliferative Effects

A study evaluated the antiproliferative effects of various benzothiazole derivatives against different cancer cell lines. The results indicated significant growth inhibition with IC50 values in the low micromolar range:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HCC827 | 5.06 |

| Compound B | NCI-H358 | 1.60 |

This data suggests that modifications to the benzothiazole structure can enhance antitumor efficacy.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

In a comparative study, the antimicrobial efficacy of this compound was tested against various microbial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Saccharomyces cerevisiae | 50 |

These findings indicate that the compound exhibits significant antibacterial activity, making it a candidate for therapeutic applications in infectious diseases.

Mechanism of Action

The mechanism of action of (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

(E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.

(E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(phenyl)prop-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

(E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties

Biological Activity

(E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and structure-activity relationships (SAR), drawing from diverse research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₄O₂S |

| Molecular Weight | 344.4 g/mol |

| CAS Number | 2035001-69-3 |

The structure features a pyrazinyl moiety linked to a pyrrolidine ring and a thiophene group, contributing to its unique biological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the Pyrrolidine Ring : Cyclization reactions involving suitable amines and dihalides.

- Introduction of the Pyrazine Moiety : Nucleophilic substitution reactions with halogenated pyrazine derivatives.

- Attachment of the Thiophenyl Group : This can involve coupling reactions or electrophilic substitutions.

Antiviral Activity

Research has shown that derivatives of pyrazine compounds exhibit significant antiviral properties. For instance, a series of 2,5,6-trisubstituted pyrazines were identified as potent inhibitors against Zika virus protease, with IC₅₀ values as low as 130 nM . While the specific activity of this compound against viral targets remains to be fully characterized, its structural similarities suggest potential efficacy in viral inhibition.

Antioxidant Activity

In related studies, compounds with similar heterocyclic structures have demonstrated strong antioxidant properties. For example, certain derivatives showed IC₅₀ values for ABTS radical scavenging significantly lower than that of ascorbic acid, indicating their potential as effective antioxidants . The presence of the thiophene group in this compound may enhance its radical scavenging ability.

Antimicrobial Activity

The antimicrobial potential of similar compounds has been investigated, revealing promising results against various bacterial strains. Compounds with pyrazine and thiophene moieties have shown activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could possess similar properties .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Heterocyclic Influence : The presence of heterocycles like pyrazine and thiophene plays a significant role in enhancing biological activity.

- Substituent Positioning : Variations in substituents on the pyrrolidine ring can lead to substantial changes in activity profiles.

- Electronic Properties : The electron-donating or withdrawing nature of substituents affects the compound's reactivity and interaction with biological targets.

Case Studies

Several studies have explored related compounds with notable findings:

- Zika Virus Inhibition : A study highlighted 2,5,6-trisubstituted pyrazines as effective inhibitors of Zika virus protease . These findings suggest that modifications to the pyrazine ring could yield derivatives with enhanced antiviral activity.

- Antioxidant Evaluation : In vitro assays demonstrated that certain thiophene-containing compounds exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.